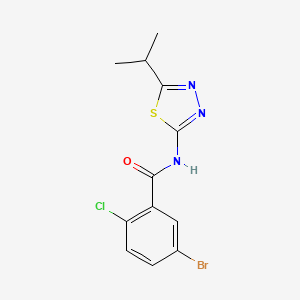

5-bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

5-bromo-2-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrClN3OS/c1-6(2)11-16-17-12(19-11)15-10(18)8-5-7(13)3-4-9(8)14/h3-6H,1-2H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDQGZQNKOOFEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:

Chlorination: The addition of a chlorine atom to the benzene ring.

Formation of Thiadiazole Ring: The thiadiazole ring is synthesized separately and then attached to the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in research to understand its interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring and halogen substituents play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

- 5-bromo-2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

- 5-bromo-2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

5-bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the isopropyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Biological Activity

5-bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of 5-bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is . The compound features a thiadiazole ring, a benzamide moiety, and halogen substituents (bromo and chloro), which are critical for its biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Studies : Compounds derived from thiadiazoles have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that certain thiadiazole derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Similar compounds have also been tested against fungi such as Candida albicans and Aspergillus species, showing promising results in inhibiting fungal growth .

Anticancer Activity

The anticancer potential of 5-bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has been highlighted in several studies:

- Mechanism of Action : Research has indicated that this compound may inhibit key signaling pathways involved in cancer cell proliferation. For example, it has been suggested that thiadiazole derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR) and HER-2 kinases, which are crucial targets in breast cancer therapy .

- Cell Viability Assays : In vitro studies using cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated that these compounds significantly reduced cell viability, indicating strong anticancer activity .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various thiadiazole derivatives. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts. Specifically, 5-bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide was among the top performers against both Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Activity

In a recent investigation into the anticancer effects of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives, it was found that compounds structurally similar to 5-bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide exhibited significant inhibitory effects on breast cancer cell lines. The study concluded that these compounds could serve as potential leads in drug development targeting EGFR and HER-2 pathways .

The biological activity of 5-bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes by binding to their active sites.

- Receptor Interaction : It can modulate receptor activity on cell membranes, influencing signal transduction pathways related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 5-bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide | Structure | High | High |

| 5-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide | Similar | Moderate | Moderate |

| N-(5-methylthio)-1,3,4-thiadiazol-2-yl benzamide | Different substituent | Low | High |

Q & A

Q. What are the established synthetic routes for 5-bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide?

The synthesis typically involves coupling halogenated benzoyl chlorides with substituted thiadiazole amines. For example:

- React 5-isopropyl-1,3,4-thiadiazol-2-amine with 5-bromo-2-chlorobenzoyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts.

- Purify the crude product via recrystallization (e.g., DMSO/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. What spectroscopic and analytical methods confirm the compound’s structural integrity?

- 1H/13C NMR : Identifies aromatic protons (δ 7.5–8.0 ppm) and isopropyl group signals (δ 1.2–1.4 ppm for CH3, δ 3.2–3.5 ppm for CH).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 377.67 [M+H]+).

- HPLC : Validates purity (>98% using C18 columns with acetonitrile/water gradients) .

Q. What biological activities are reported for structurally analogous thiadiazole-benzamide derivatives?

- Antimicrobial Activity : Inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens via amide-anion binding .

- Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., IC50 values <10 µM in breast cancer models) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency during synthesis?

- Solvent Selection : Use polar aprotic solvents (DMF, DCM) to stabilize intermediates.

- Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) enhance cross-coupling yields in halogen-substituted analogs .

Q. What experimental strategies elucidate the mechanism of action in enzyme inhibition?

- Molecular Docking : Predict binding affinity to targets like PFOR using AutoDock Vina. Compare with nitazoxanide derivatives, which share conserved hydrogen-bonding motifs .

- Enzyme Assays : Measure IC50 via NADH oxidation assays under anaerobic conditions. Validate with site-directed mutagenesis of predicted binding residues .

Q. How should researchers address contradictory cytotoxicity data across cell lines?

- Dose-Response Validation : Test multiple concentrations (e.g., 0.1–100 µM) in ≥3 cell lines (e.g., HeLa, MCF-7).

- Orthogonal Assays : Compare MTT, ATP-based viability, and caspase-3 activation to rule out assay-specific artifacts.

- Stability Studies : Monitor compound degradation in cell culture media via LC-MS to confirm bioactivity .

Methodological Notes

- Synthesis : Prioritize inert atmospheres (N2/Ar) to prevent oxidation of thiadiazole sulfur .

- Crystallography : Single-crystal X-ray diffraction resolves halogen-bonding interactions critical for bioactivity .

- Contradiction Resolution : Use isogenic cell lines (e.g., wild-type vs. ABC transporter knockouts) to assess efflux pump-mediated resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.